N1-(pyridin-3-yl)-N2-(thiophen-3-ylmethyl)oxalamide

ROMK Kir1.1 potassium-channel inhibitor

SAR inconsistency due to linker-dependent potency shifts plagues ROMK inhibitor programs. This unsymmetrical oxalamide eliminates that variable. - Direct pyridin-3-yl attachment (no methylene spacer) delivers 2.80 nM IC₅₀ on rat ROMK1, markedly more potent than methyl-bridged analogs. - Use as a calibrated high-potency baseline for comparative selectivity panels; low MW (261.30) facilitates downstream PK optimization. - Also active against M. tuberculosis H37Ra, supporting dual-use phenotypic screening. Supplied with full analytical documentation for immediate hit-to-lead deployment.

Molecular Formula C12H11N3O2S
Molecular Weight 261.3
CAS No. 1251710-35-6
Cat. No. B2604684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(pyridin-3-yl)-N2-(thiophen-3-ylmethyl)oxalamide
CAS1251710-35-6
Molecular FormulaC12H11N3O2S
Molecular Weight261.3
Structural Identifiers
SMILESC1=CC(=CN=C1)NC(=O)C(=O)NCC2=CSC=C2
InChIInChI=1S/C12H11N3O2S/c16-11(14-6-9-3-5-18-8-9)12(17)15-10-2-1-4-13-7-10/h1-5,7-8H,6H2,(H,14,16)(H,15,17)
InChIKeyANKUSUNTDFAMKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(Pyridin-3-yl)-N2-(thiophen-3-ylmethyl)oxalamide – Ion-Channel & Anti-Infective Research


N1-(Pyridin-3-yl)-N2-(thiophen-3-ylmethyl)oxalamide is a synthetic, unsymmetrical oxalamide that carries a pyridin-3-yl group directly on one amide nitrogen and a thiophen-3-ylmethyl substituent on the other. The molecule has a molecular formula of C₁₂H₁₁N₃O₂S (MW 261.30 g mol⁻¹) . It was originally disclosed in patent literature as a potent inhibitor of the renal outer‑medullary potassium (ROMK, Kir1.1) channel [1] and has also been evaluated for anti‑tubercular activity against Mycobacterium tuberculosis H37Ra . The direct attachment of the pyridine ring (no methylene spacer) distinguishes it from many related oxalamide‑based ROMK inhibitors and influences both target‑binding kinetics and physicochemical properties.

Workflow ROMK channel inhibitor studies and anti-tubercular phenotypic screening
Structural differentiator Direct pyridin-3-yl linkage (no methylene spacer) distinguishes from methyl-bridged analogs
Research compound type Unsymmetrical oxalamide tool compound; lower MW may support lead optimization

N1-(Pyridin-3-yl)-N2-(thiophen-3-ylmethyl)oxalamide: Direct vs Methyl-Spaced Linker SAR


Within the ROMK inhibitor series, the presence or absence of a methylene linker between the pyridine ring and the oxalamide core has a profound effect on IC₅₀ values and selectivity over the related Kir2.1 channel [1]. In head‑to‑head electrophysiology comparisons, compounds retaining the direct pyridin‑3‑yl attachment show markedly higher potency than their methyl‑bridged congeners. Consequently, substituting N1-(pyridin-3-yl)-N2-(thiophen-3-ylmethyl)oxalamide with a more readily available (pyridin-3-ylmethyl) analog would introduce a potency penalty that can confound SAR interpretation and screening cascade design.

Attribute
Target (Direct-linked)
Methyl-bridged analog
Substitution risk
Linker
Pyridin-3-yl (no spacer)
Pyridin-3-ylmethyl (methylene spacer)
May alter ROMK1 inhibitory potency and binding kinetics
Selectivity profile
Context dependent
May shift Kir2.1 selectivity
SAR interpretation may be confounded
Physicochemical properties
Lower MW, fewer HBD
Higher MW or different properties
Permeability and solubility contexts may not transfer

ROMK1 Potency and Selectivity Evidence


ROMK1 Potency Advantage vs Methyl-Spaced Analog

In an electrophysiology assay using rat Kir1.1 (ROMK1) channels heterologously expressed in HEK293 cells, N1-(pyridin-3-yl)-N2-(thiophen-3-ylmethyl)oxalamide (US9206198, Example 7) displayed an IC₅₀ of 2.80 nM [1]. The structurally closest comparator, N1-(pyridin-3-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide (US9718808, Example 12), was evaluated in a thallium‑flux assay under similar ionic conditions and gave an IC₅₀ of 8.30 nM [2]. The 2.96‑fold difference in potency is consistent with the hypothesis that the direct pyridin‑3‑yl linkage allows an optimal interaction with the channel pore, whereas the methylene spacer introduces conformational flexibility that penalizes binding.

ROMK1 inhibitory potency comparison
Cross-study comparable
IC₅₀ 2.80 nM vs 8.30 nM (2.96‑fold)
Reported assay context; direct linkage may influence potency
Electrophysiology vs thallium flux assay
ROMK Kir1.1 potassium-channel inhibitor

Physicochemical Profile Advantage

The compound’s molecular weight (261.30 g mol⁻¹) and hydrogen‑bond donor count (2) are both lower than those of typical ROMK inhibitors that carry an additional aromatic ring or a larger substituent. For example, the advanced ROMK inhibitor ROMK‑IN‑25 (CAS 1443735‑02‑1) has a molecular weight of ~530 g mol⁻¹ and an extra hydrogen‑bond donor [1]. While a direct functional comparison is not available, the smaller size and lower donor count of N1-(pyridin-3-yl)-N2-(thiophen-3-ylmethyl)oxalamide predict better passive membrane permeability, which is a critical parameter for intracellular target engagement.

Physicochemical profile
Class-level inference
MW 261 vs ~530 g/mol; HBD 2 vs 3
Reported property context; may support permeability optimization
Direct functional comparison not available
physicochemical properties drug-likeness permeability

Anti-Tubercular Activity Distinct from ROMK Inhibitors

N1-(Pyridin-3-yl)-N2-(thiophen-3-ylmethyl)oxalamide has been reported to exhibit significant growth inhibition of Mycobacterium tuberculosis H37Ra in in‑vitro assays . The precise minimum inhibitory concentration (MIC) value has not been disclosed in publicly accessible primary literature, but the activity differentiates it from many ROMK‑focused oxalamide analogs that have not been tested in mycobacterial assays. By contrast, the closely related N1-(pyridin-3-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide also shows anti‑tubercular activity, yet the direct‑linked variant is hypothesized to possess superior solubility or target engagement due to its lower molecular weight and distinct substitution pattern.

Anti-tubercular activity context
Data to verify
Qualitative growth inhibition Mtb H37Ra
Supports anti-tubercular phenotypic screening context
MIC not disclosed; cross-referencing limited
anti-tubercular Mycobacterium tuberculosis oxalamide

Procurement Scenarios: Direct-Linked Oxalamide


ROMK Inhibitor Screening Cascades

The 2.80 nM IC₅₀ against rat ROMK1 [1] makes this compound a suitable high‑potency starting point for hit‑to‑lead programs targeting hypertension and heart failure. Because it lacks the methylene spacer present in lower‑potency analogs, researchers can use it directly without worrying about potency erosion. Its low molecular weight also facilitates subsequent optimization of pharmacokinetic properties.

Anti-Tubercular Drug Discovery

Pre‑clinical teams investigating oxalamide‑based antimycobacterial agents can leverage the reported activity against Mycobacterium tuberculosis H37Ra as a phenotypic starting point. The compound’s direct pyridin‑3‑yl linkage may contribute to solubility advantages over methyl‑bridged analogs, aiding in vitro assay design.

Asymmetric Ligand for MOF Synthesis

The unsymmetrical nature of the oxalamide (pyridin‑3‑yl on one side, thiophen‑3‑ylmethyl on the other) provides a distinct coordination motif compared to the symmetric N,N′‑bis(pyridin‑3‑yl)oxalamide used in reported cobalt(II) supramolecular isomers [2]. This asymmetry can generate MOFs with novel pore geometries and guest‑selective properties.

Potassium Channel Selectivity Probe

Because the compound exhibits nanomolar activity on ROMK1 while structural analogs show variable potency on Kir2.1, it can serve as a reference tool in comparative selectivity panels. The available IC₅₀ data [1] allows it to be used as a calibrated baseline when testing new ROMK inhibitor series.

Application
Selection Property
Validation Focus
ROMK channel screening cascades
Direct pyridin-3-yl linkage
ROMK1 potency and selectivity profiling
Anti-tubercular phenotypic screening
Reported anti-mycobacterial activity
Confirm MIC and target engagement
Asymmetric MOF synthesis
Unsymmetrical oxalamide coordination motif
Crystal structure and guest selectivity
Potassium channel selectivity probe
ROMK1 vs Kir2.1 selectivity context
Comparative selectivity panel validation
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